N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide
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Description
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H24FN3O4S and its molecular weight is 445.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
A structurally similar compound, tak-242, selectively inhibits toll-like receptor 4 (tlr4) . TLR4 plays a crucial role in innate immunity by recognizing pathogen-associated molecular patterns .
Mode of Action
Tak-242, a similar compound, suppresses the production of multiple cytokines by selectively inhibiting tlr4 intracellular signaling .
Biochemical Pathways
The compound likely affects the TLR4 signaling pathway, given the similarity to TAK-242 . This pathway plays a pivotal role in the innate immune response. Inhibition of this pathway suppresses the production of proinflammatory mediators such as cytokines and nitric oxide (NO), which play pivotal roles in various inflammatory diseases .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to the suppression of proinflammatory mediator production, given the similarity to TAK-242 . This could potentially lead to the alleviation of symptoms in various inflammatory diseases .
Properties
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-methoxy-2,3,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4S/c1-14-13-20(15(2)16(3)22(14)30-4)31(28,29)24-11-12-26-21(27)10-9-19(25-26)17-5-7-18(23)8-6-17/h5-10,13,24H,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHMWZIABJGAMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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